(R)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride

Chiral resolution AMPK/mTOR signaling Stereospecific pharmacology

(R)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride (CAS 639478-67-4), systematically named (3R)-3-amino-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride, is a chiral seven-membered benzoxazepinone heterocycle with molecular formula C₉H₁₁ClN₂O₂ and molecular weight 214.65 g/mol. The compound features a single stereogenic center at the 3-position bearing a primary amine, supplied as the hydrochloride salt.

Molecular Formula C9H11ClN2O2
Molecular Weight 214.65
CAS No. 639478-67-4
Cat. No. B2932244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride
CAS639478-67-4
Molecular FormulaC9H11ClN2O2
Molecular Weight214.65
Structural Identifiers
SMILESC1C(C(=O)NC2=CC=CC=C2O1)N.Cl
InChIInChI=1S/C9H10N2O2.ClH/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12;/h1-4,6H,5,10H2,(H,11,12);1H/t6-;/m1./s1
InChIKeyJLEUXCRXFGAHLK-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one Hydrochloride (CAS 639478-67-4): Chiral Benzoxazepinone Building Block for RIP1 Kinase-Targeted Research


(R)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride (CAS 639478-67-4), systematically named (3R)-3-amino-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride, is a chiral seven-membered benzoxazepinone heterocycle with molecular formula C₉H₁₁ClN₂O₂ and molecular weight 214.65 g/mol . The compound features a single stereogenic center at the 3-position bearing a primary amine, supplied as the hydrochloride salt. This scaffold constitutes the minimalist core of the benzo[b][1,4]oxazepin-4-one template that has been validated through DNA-encoded library screening as a highly potent and monoselective receptor-interacting protein 1 (RIP1) kinase inhibitor pharmacophore, exemplified by clinical candidates GSK'481 (IC₅₀ = 1.3 nM) and GSK2982772 [1]. The (R)-enantiomer is distinguished by its specific InChI Key (JLEUXCRXFGAHLK-HQFIOVGONA-N) and is commercially available at 95–98% purity from major suppliers .

Why In-Class Substitution of CAS 639478-67-4 Is Scientifically Inadvisable: Stereochemical, Salt-Form, and Scaffold-Level Boundaries


Procurement decisions for benzoxazepinone building blocks cannot rely on generic class-level assumptions for three quantifiable reasons. First, the (R) absolute configuration at the 3-amino stereocenter dictates distinct biological engagement: the (S)-enantiomer (CAS 99197-91-8) has been reported to decrease AMPK phosphorylation and increase mTOR activity in cellular senescence models, whereas the (R)-enantiomer occupies a different stereoelectronic space that may confer divergent target binding [1]. Second, the hydrochloride salt form (MW 214.65) provides enhanced aqueous solubility and crystalline stability compared to the free base (CAS 94590-46-2, MW 178.19), directly affecting formulation and reaction compatibility . Third, the unelaborated 3-amino-benzoxazepinone core differs fundamentally from N-methylated (CAS 796038-22-7) or N-acylated (GSK'481-series) derivatives, each of which introduces distinct steric and electronic properties that alter kinase selectivity profiles [2].

Quantitative Differentiation Evidence: (R)-Benzoxazepinone Hydrochloride (CAS 639478-67-4) vs. Closest Analogs


Evidence 1: Enantiomeric Identity – (R) vs. (S) Configuration Dictates Divergent Biological Pathway Engagement

The (R)-enantiomer (CAS 639478-67-4) and (S)-enantiomer (CAS 99197-91-8) are non-superimposable mirror images with distinct InChI Keys: JLEUXCRXFGAHLK-HQFIOVGONA-N for (R) versus JLEUXCRXFGAHLK-RGMNGODLSA-N for (S) . In a related benzoxazepine chemotype (ABO), the (S)-configured 3-amino-benzoxazepin-4-one decreased AMPK phosphorylation and increased mTOR phosphorylation in human dermal fibroblasts, suppressing senescence-associated heterochromatin foci (SAHF) formation [1]. While target-specific quantitative data for the (R) enantiomer at identical targets is limited in the public domain, the established stereochemical dependence of benzoxazepinone bioactivity on the AMPK/mTOR axis creates a high-probability divergence that precludes enantiomer interchangeability without empirical validation.

Chiral resolution AMPK/mTOR signaling Stereospecific pharmacology Cellular senescence

Evidence 2: Salt Form Advantage – Hydrochloride Salt vs. Free Base for Physicochemical Handling and Stability

The hydrochloride salt (CAS 639478-67-4, MW 214.65) offers measurable physicochemical advantages over the free base form (CAS 94590-46-2, MW 178.19). Sigma-Aldrich specifies storage at 4°C for the HCl salt, indicating defined solid-state stability parameters . The hydrochloride salt is generally soluble in organic solvents such as ethanol and DMSO with improved aqueous dispersibility compared to the neutral free base, which exhibits limited water solubility . The molecular weight difference (214.65 vs. 178.19, a 20.5% mass increment) corresponds to one equivalent of HCl, which must be accounted for in stoichiometric calculations during downstream synthetic elaboration.

Salt selection Aqueous solubility Solid-state stability Synthetic intermediate

Evidence 3: Scaffold Validation – Benzoxazepinone Core as Privileged RIP1 Kinase Pharmacophore with Documented Monokinase Selectivity

The benzo[b][1,4]oxazepin-4-one scaffold, of which CAS 639478-67-4 is the minimalist 3-amino-substituted core, has been validated through GSK's DNA-encoded library screening as possessing complete monokinase selectivity for RIP1 over >450 other kinases tested [1]. The elaborated derivative GSK'481 (compound 14) demonstrated RIP1 IC₅₀ = 1.3 nM in biochemical assay and 2.8 nM for cellular Ser166 phosphorylation inhibition, with >100-fold selectivity over non-primate RIP1 [REFS-1, REFS-2]. The clinical candidate GSK2982772, built on this same benzoxazepinone template, advanced to Phase 2a trials for psoriasis, rheumatoid arthritis, and ulcerative colitis [2]. The target compound CAS 639478-67-4 represents the unadorned chiral amino building block that can serve as the starting point for focused library enumeration around this validated pharmacophore.

RIP1 kinase Monokinase selectivity DNA-encoded library Inflammatory disease Necroptosis

Evidence 4: Vendor-Documented Purity Benchmarks – Analytical Traceability for Reproducible Research

Commercially available batches of the (R)-enantiomer hydrochloride (CAS 639478-67-4) are supplied with documented purity specifications: CymitQuimica lists 98% purity with verified InChI Key JLEUXCRXFGAHLK-HQFIOVGONA-N ; Leyan (Chinese supplier) also specifies 98% purity ; Sigma-Aldrich offers the racemic hydrochloride at 95% purity . The (S)-enantiomer (CAS 99197-91-8) is available from Fluorochem at 98% purity with InChI Key JLEUXCRXFGAHLK-RGMNGODLSA-N . For procurement requiring verified enantiopurity, the distinct InChI Key stereodescriptors provide unambiguous identity confirmation through analytical cross-referencing.

Certificate of Analysis Chiral purity Analytical characterization Procurement specification

Evidence 5: Scaffold Differentiation – Unsubstituted 3-Amino Core vs. N-Methylated and N-Acylated Derivatives for Divergent Synthetic Trajectories

The target compound CAS 639478-67-4 bears a free primary amine at the 3-position, distinguishing it from the N-methylated derivative (R)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one (CAS 796038-22-7, free base, MW 192.21) and its hydrochloride (CAS 2102412-70-2, MW 228.68) . The N-methylated derivative is specifically utilized in the preparation of bradykinin B1 receptor antagonists , while the N-acylated GSK'481 series targets RIP1 kinase. The free amine of CAS 639478-67-4 provides a versatile synthetic handle for diversification: acylation, reductive amination, sulfonylation, or urea formation, enabling parallel library synthesis without the need for deprotection steps that would be required if starting from the N-methylated analog.

Medicinal chemistry Scaffold diversification Kinase inhibitor design Structure-activity relationship

High-Impact Application Scenarios for (R)-Benzoxazepinone Hydrochloride (CAS 639478-67-4) Based on Quantitative Differentiation Evidence


Scenario 1: Stereochemically Defined Starting Material for RIP1 Kinase-Focused Medicinal Chemistry

Research groups pursuing RIP1 kinase inhibitor lead optimization should prioritize CAS 639478-67-4 as the enantiopure (R)-configured building block. The benzoxazepinone scaffold has demonstrated complete monokinase selectivity for RIP1 over >450 kinases when elaborated with appropriate N-acyl substituents, as evidenced by GSK'481 (IC₅₀ = 1.3 nM) [1]. The free primary amine enables direct, parallel derivatization without deprotection, accelerating structure-activity relationship (SAR) exploration. Starting with the correct (R)-stereochemistry is critical because the (S)-enantiomer has been documented to engage the AMPK/mTOR pathway differently [2], and stereochemical scrambling at later synthetic stages would confound biological interpretation.

Scenario 2: Enantiopure Chiral Building Block for Asymmetric Synthesis of 1,5-Benzoxazepine-Derived Therapeutics

CAS 639478-67-4 serves as a versatile chiral scaffold for constructing 1,5-benzoxazepine-containing bioactive molecules beyond the RIP1 space. The defined (R)-configuration at the 3-amino center, verified by InChI Key stereodescriptor (JLEUXCRXFGAHLK-HQFIOVGONA-N) [1], provides a reliable stereochemical anchor for diastereoselective transformations. The hydrochloride salt form (MW 214.65, 98% purity) enables direct use in amide coupling, reductive amination, and heterocycle-forming reactions without additional salt metathesis. This contrasts with the N-methylated analog (CAS 796038-22-7), which is restricted to bradykinin B1 antagonist programs [2] and cannot serve as a general diversification platform.

Scenario 3: Cellular Senescence and AMPK/mTOR Pathway Probe Development Requiring Enantiomeric Stringency

For research programs investigating AMPK/mTOR-mediated cellular senescence, the choice between (R)- and (S)-enantiomers is consequential. The (S)-configured benzoxazepinone has been shown to decrease AMPK phosphorylation and increase mTOR activity, suppressing SAHF formation in human dermal fibroblasts [1]. While the (R)-enantiomer's activity at this specific pathway node has not been reported in the primary literature, the established stereochemical dependence of benzoxazepinone-AMPK interaction creates a scientific imperative to procure and test both enantiomers separately. CAS 639478-67-4, available at 98% purity with documented stereochemical identity [2], enables controlled enantiomer-specific experimentation without the confounding effects of racemic mixtures.

Scenario 4: DNA-Encoded Library (DEL) Synthesis and Affinity Selection Campaigns

The unsubstituted 3-amino-benzoxazepinone core (CAS 639478-67-4) is ideally suited as a DNA-attachment point building block for DEL construction, following the precedent established by GSK's DNA-encoded library screening that identified the benzoxazepinone RIP1 inhibitor series [1]. The free primary amine provides a single, well-defined conjugation site for DNA linker attachment via acylation, while the (R)-stereochemistry introduces three-dimensionality into the encoded library. The hydrochloride salt ensures consistent solubility and reactivity in aqueous DNA-compatible chemistry conditions. Procurement of the 98%-pure enantiopure material is essential to maintain library quality and avoid diastereomeric complexity that would complicate hit deconvolution.

Quote Request

Request a Quote for (R)-7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.